

Phenamil Methanesulfonate: A Technical Guide for Researchers

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Compound of Interest					
Compound Name:	Phenamil methanesulfonate				
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An in-depth exploration of the core pharmacology, experimental applications, and signaling pathways of **Phenamil Methanesulfonate**.

Introduction

Phenamil methanesulfonate is a potent, orally active, and less reversible analog of the diuretic amiloride. It is a key tool for researchers in various fields due to its specific inhibitory effects on ion channels and its ability to modulate critical signaling pathways. This technical guide provides a comprehensive overview of Phenamil methanesulfonate, including its chemical properties, mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the signaling pathways it influences. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Phenamil methanesulfonate is a yellow solid with the following properties:



Property	Value	Reference	
Chemical Name	3,5-diamino-6-chloro-N- [imino(phenylamino)methyl]-2- pyrazinecarboxamide, monomethanesulfonate		
Molecular Formula	C12H12CIN7O · CH3SO3H [1]		
Molecular Weight	401.83 g/mol	[2]	
CAS Number	1161-94-0	[3]	
Solubility	Soluble in DMSO (≥5 mg/mL with warming), sparingly soluble in aqueous buffers. Insoluble in water and 0.1 M HCl.		
Storage	Store at 2-8°C.		

Mechanism of Action

Phenamil methanesulfonate is a multi-target compound with two primary mechanisms of action:

- Epithelial Sodium Channel (ENaC) Inhibition: Phenamil is a potent blocker of the epithelial sodium channel (ENaC), which is crucial for sodium reabsorption in various tissues, including the kidneys, lungs, and colon.[3][4] Its inhibitory effect is more potent and less reversible compared to its parent compound, amiloride.[3] This property makes it a valuable tool for studying the physiological roles of ENaC and for investigating diseases associated with its dysregulation, such as cystic fibrosis and hypertension.
- Transient Receptor Potential Polycystin 3 (TRPP3) Channel Inhibition: Phenamil also acts as a competitive inhibitor of the TRPP3 channel, a calcium-permeable cation channel involved in various cellular processes.[3][5]

Quantitative Data



The inhibitory potency of **Phenamil methanesulfonate** has been quantified in various in vitro systems:

Target	Cell/Tissue Type	Assay Type	IC50/Kd	Reference
ENaC	General	Not Specified	400 nM	[3][5]
ENaC	Human Bronchial Epithelia	Short-Circuit Current	75 nM	[1][3]
ENaC	Ovine Bronchial Epithelia	Short-Circuit Current	116 nM	[1][3]
TRPP3	Not Specified	Ca ²⁺ Uptake Assay	140 nM	[3][5]
TRPP3	Oocytes expressing TRPP3	Ca²+ Uptake Assay	280 nM	[3]
TRPP3	Not Specified	Not Specified	0.14 μΜ	[2][6]
ENaC (high affinity site)	Not Specified	Not Specified	Kd = 0.4 nM	[2]

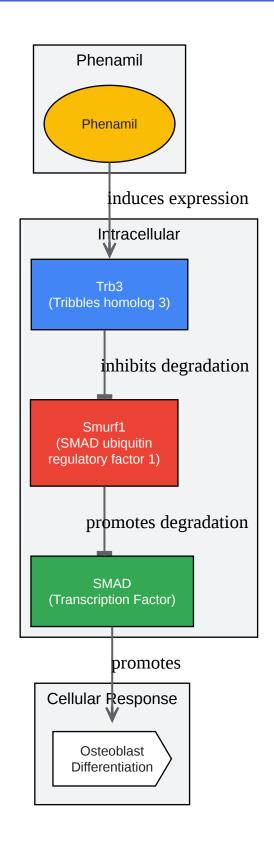
Signaling Pathways

Phenamil methanesulfonate has been shown to modulate key signaling pathways, particularly in the context of bone formation and pulmonary hypertension.

Bone Morphogenetic Protein (BMP) Signaling Pathway

Phenamil promotes osteoblast differentiation and bone formation by positively modulating the BMP signaling pathway.[7][8] It induces the expression of Tribbles homolog 3 (Trb3), which in turn inhibits the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1).[7] This leads to the stabilization of SMAD proteins, the key transcription factors in the BMP signaling cascade.[7]





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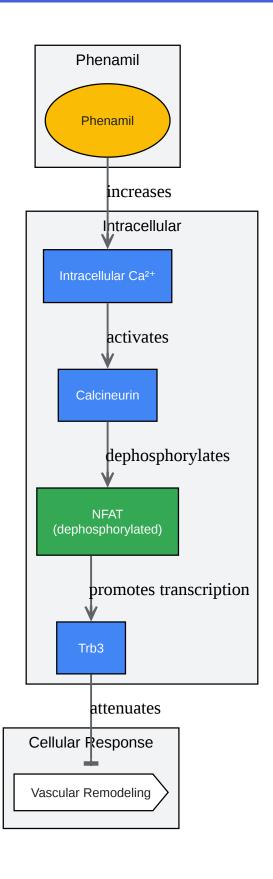
Caption: Phenamil's potentiation of BMP signaling.



NFAT Signaling Pathway in Pulmonary Hypertension

In the context of pulmonary hypertension, Phenamil has been shown to activate the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[9] This leads to the transcriptional activation of Trb3, which then positively modulates BMP signaling, promoting a contractile vascular smooth muscle cell phenotype and attenuating vascular remodeling.[9]





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Caption: Phenamil's role in the NFAT signaling pathway.

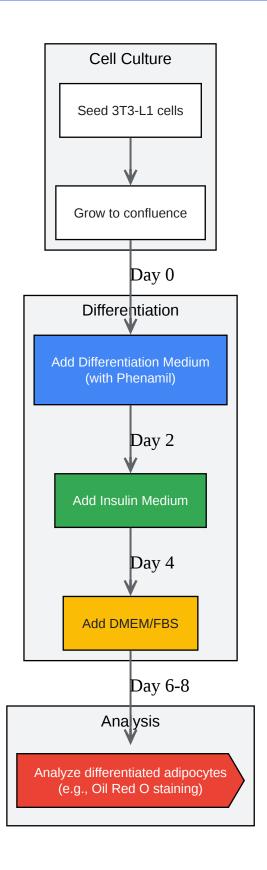


Experimental Protocols Adipocyte Differentiation of 3T3-L1 Cells

Phenamil has been identified as a potent inducer of adipocyte differentiation.[10] The following protocol is a general guideline for inducing differentiation of 3T3-L1 preadipocytes.

Workflow Diagram:





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Caption: Workflow for 3T3-L1 adipocyte differentiation.



Materials:

- 3T3-L1 preadipocytes
- DMEM with 10% Fetal Bovine Serum (FBS)
- Differentiation Medium: DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 μM dexamethasone, and 10 μg/mL insulin.
- Phenamil methanesulfonate stock solution (in DMSO)
- Oil Red O staining solution

Procedure:

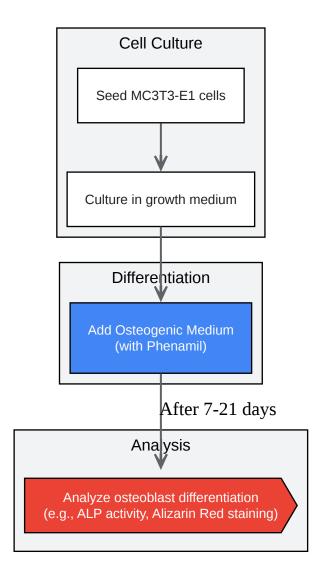
- Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and culture in DMEM with 10% FBS until they reach confluence.
- Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with Differentiation Medium containing the desired concentration of **Phenamil** methanesulfonate.
- Medium Change (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 μg/mL insulin.
- Medium Change (Day 4): After another 48 hours, replace the medium with fresh DMEM containing 10% FBS.
- Analysis (Day 6-8): Mature adipocytes should be visible. Lipid accumulation can be visualized by staining with Oil Red O.

Osteoblast Differentiation of MC3T3-E1 Cells

Phenamil promotes the differentiation of pre-osteoblastic MC3T3-E1 cells.[11]

Workflow Diagram:





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Caption: Workflow for MC3T3-E1 osteoblast differentiation.

Materials:

- MC3T3-E1 pre-osteoblastic cells
- Alpha-MEM with 10% FBS
- Osteogenic Medium: Alpha-MEM with 10% FBS, 50 $\mu g/mL$ ascorbic acid, and 10 mM β -glycerophosphate.
- Phenamil methanesulfonate stock solution (in DMSO)



- · Alkaline Phosphatase (ALP) activity assay kit
- Alizarin Red S staining solution

Procedure:

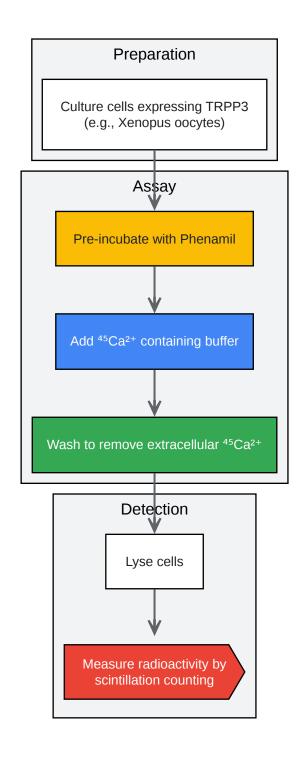
- Cell Seeding: Plate MC3T3-E1 cells and culture in growth medium until they reach 80-90% confluence.
- Induction of Differentiation: Replace the growth medium with Osteogenic Medium containing the desired concentration of **Phenamil methanesulfonate**.
- Medium Changes: Change the medium every 2-3 days.
- Analysis: Osteoblast differentiation can be assessed at various time points (e.g., 7, 14, and 21 days) by measuring ALP activity (an early marker) and by staining for calcium deposition with Alizarin Red S (a late marker).

Radiolabeled ⁴⁵Ca²⁺ Uptake Assay for TRPP3 Inhibition

This assay measures the inhibition of TRPP3-mediated calcium transport.[6]

Workflow Diagram:





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Caption: Workflow for a ⁴⁵Ca²⁺ uptake assay.

Materials:

Cells expressing TRPP3 (e.g., Xenopus oocytes injected with TRPP3 cRNA)



- · Uptake buffer
- 45CaCl₂
- Phenamil methanesulfonate
- Scintillation counter

Procedure:

- Cell Preparation: Culture and prepare cells expressing the TRPP3 channel.
- Pre-incubation: Pre-incubate the cells with varying concentrations of Phenamil methanesulfonate.
- Initiate Uptake: Add uptake buffer containing ⁴⁵CaCl₂ to initiate calcium influx.
- Stop Uptake and Wash: After a defined incubation period, stop the uptake by rapidly washing the cells with ice-cold wash buffer to remove extracellular ⁴⁵Ca²⁺.
- Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter. The reduction in ⁴⁵Ca²⁺ uptake in the presence of Phenamil is indicative of TRPP3 inhibition.

Conclusion

Phenamil methanesulfonate is a versatile and potent pharmacological tool for researchers studying ion channel function and cellular signaling. Its well-characterized inhibitory effects on ENaC and TRPP3, coupled with its ability to modulate the BMP and NFAT signaling pathways, make it an invaluable compound for investigating a range of physiological and pathological processes. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the effective application of **Phenamil methanesulfonate** in a research setting. As with any potent bioactive compound, careful dose-response studies are recommended to determine the optimal concentration for specific experimental systems.



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